molecular formula C10H8N2O4 B13940109 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one CAS No. 121261-05-0

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one

Cat. No.: B13940109
CAS No.: 121261-05-0
M. Wt: 220.18 g/mol
InChI Key: GBBVXOAHXLPVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is a synthetic derivative based on the privileged 4-hydroxyquinolin-2(1H)-one scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . The core 4-hydroxyquinolin-2-one structure is a key intermediate for constructing various heteroannulated quinolines and 3-heteroarylquinolines through reactions with a range of carbon and nitrogen nucleophiles . The introduction of a nitro group, as in this compound, is a key synthetic strategy; the nitro group's strong electron-withdrawing properties activate the quinolone framework for further chemical transformations, enabling concise synthetic pathways to a library of novel derivatives . This makes this compound a valuable building block in organic synthesis and drug discovery efforts. Researchers value this compound for its potential in developing new bioactive molecules. Compounds based on the 4-hydroxy-2-quinolinone scaffold have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antimycobacterial (anti-tuberculosis) activities . Furthermore, the scaffold is found in molecules investigated as inhibitors of key enzymes such as lipoxygenase (LOX) and topoisomerase IIβ, indicating potential applications in cancer research . The specific placement of the nitro group at the 7-position is designed to modulate the compound's electronic properties and intermolecular interactions, which can influence its binding affinity to biological targets and its overall lipophilicity—a critical parameter in drug design . This product is intended for chemical synthesis and biological screening in a laboratory setting. Please be advised: The information presented is based on the chemical class and closely related analogs. Specific biological data for this exact compound may not be available. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

121261-05-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-hydroxy-1-methyl-7-nitroquinolin-2-one

InChI

InChI=1S/C10H8N2O4/c1-11-8-4-6(12(15)16)2-3-7(8)9(13)5-10(11)14/h2-5,13H,1H3

InChI Key

GBBVXOAHXLPVCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=CC1=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 4-hydroxyquinolin-2-one core Condensation of 2-aminoacetophenone derivatives with suitable reagents (e.g., β-ketoesters) under acidic or basic catalysis Formation of 4-hydroxyquinolin-2-one scaffold
2 N-Methylation Treatment with methyl iodide or methyl sulfate in presence of base (e.g., K2CO3) Introduction of methyl group at N-1 position
3 Nitration Reaction with nitric acid/sulfuric acid mixture at low temperature Selective nitration at position 7 on quinoline ring
4 Purification Recrystallization or chromatographic techniques Isolation of pure 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one

Reaction Details and Conditions

  • Core synthesis : The cyclization of 2-aminoacetophenone with ethyl acetoacetate or similar β-ketoesters under reflux in acidic medium yields the 4-hydroxyquinolin-2-one nucleus. This step is well-documented and provides good yields.

  • N-Methylation : The nitrogen atom in the quinolinone ring exhibits nucleophilicity, allowing alkylation. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, with potassium carbonate as a base to deprotonate the nitrogen, facilitating methylation.

  • Nitration : The nitration step requires careful temperature control (0-5°C) to favor mononitration at position 7, which is ortho to the hydroxyl group, due to its activating effects. The reaction time and acid concentration are optimized to minimize side reactions.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity, particularly reverse-phase HPLC (RP-HPLC) to assess lipophilicity and compound integrity.

  • Spectroscopic Characterization : UV-Vis, IR, NMR, and Mass Spectrometry are employed to confirm structure and substitution pattern. For example, IR bands at ~3360 cm⁻¹ indicate hydroxyl groups, while NMR shifts confirm methylation and nitro substitution.

  • Recrystallization : Common solvents include ethanol or ethyl acetate for purification of the final product.

Research Findings and Structure-Activity Insights

  • The presence of the nitro group at position 7 enhances biological activity, including antifungal and herbicidal properties, as demonstrated in studies of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives.

  • Lipophilicity, influenced by methyl and nitro substitutions, affects membrane permeability and biological efficacy. RP-HPLC data correlate substitution patterns with lipophilicity and activity.

  • The synthetic versatility of 4-hydroxyquinolin-2-one allows for further functionalization, enabling the design of compounds with tailored pharmacological profiles.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Cyclization of 2-aminoacetophenone 2-Aminoacetophenone, β-ketoesters Acid/base catalysis, reflux High yield, straightforward Requires careful control of conditions
N-Methylation 4-Hydroxyquinolin-2-one Methyl iodide, base (K2CO3), DMF Selective N-alkylation Overalkylation possible
Electrophilic Nitration N-methylated quinolinone HNO3/H2SO4 mixture, 0-5°C Selective nitration at position 7 Risk of multiple nitration
Purification Crude product Recrystallization, chromatography High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

4-Hydroxy-8-nitroquinolin-2(1H)-one (CAS 328396-35-6)
  • Substituents : Nitro at position 8, hydroxyl at position 4.
  • Key Differences: The nitro group at position 8 (vs. 7) alters electronic distribution and steric interactions.
2-Hydroxy-1-methyl-3-nitroquinolin-4(1H)-one (CAS 36949-55-0)
  • Substituents : Nitro at position 3, hydroxyl at position 2, methyl at position 1.
  • Key Differences : The hydroxyl group at position 2 (vs. 4) and nitro at position 3 result in distinct tautomeric behavior and acidity.
  • Data: Molecular weight = 220.18 g/mol; synthetic routes involve nitration of precursor quinolinones .
3-Hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one (CAS 2230409-11-5)
  • Substituents : Nitro at position 6, hydroxyl at position 3, methoxy at position 7.
  • Key Differences: Methoxy and nitro groups create a mixed electronic profile (electron-donating vs.
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 23)
  • Substituents : Carbonyl-linked diazepine moiety at position 3.
  • Key Differences : The bulky diazepine group increases molecular weight (MW = 297 g/mol) and may sterically hinder interactions.
  • Data : Melting point = 289–290°C; IR peaks: 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O) .

Physicochemical Properties

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) IR Key Absorptions (cm⁻¹)
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one 1-Me, 4-OH, 7-NO₂ Not Reported 220.18 (calculated) ~3450 (OH), ~1520/1350 (NO₂)
4-Hydroxy-8-nitroquinolin-2(1H)-one 4-OH, 8-NO₂ - 206.16 Not Reported
Compound 23 3-diazepine carbonyl 289–290 297 3447 (OH), 1663 (C=O), 1625 (C=O H-bonded)
Compound 9 3-(7-chloroquinoline) 206–207 430.85 3452 (OH), 1657 (C=O), 1622 (C=O H-bonded)

Notes:

  • Nitro groups typically exhibit strong IR absorptions at 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
  • Hydroxyl groups in 4-hydroxyquinolinones show broad peaks near 3450 cm⁻¹ .

Spectral Comparisons

1H NMR Trends
  • Methyl Group (Position 1) : Resonates as a singlet near δ 3.60 ppm in analogs like compound 9 .
  • Aromatic Protons : Nitro groups at position 7 deshield adjacent protons (e.g., H-6 and H-8), likely shifting them downfield (δ > 8.0 ppm).
  • Hydroxyl Protons : Exchangeable protons (OH, NH) appear as broad singlets near δ 12.0 ppm in DMSO-d₆ .
Mass Spectrometry
  • Molecular Ion Peaks : Analogous compounds (e.g., compound 23) show [M⁺] at m/z 297 , while the target compound is expected near m/z 220.
  • Fragmentation: Loss of NO₂ (46 amu) and CO (28 amu) is common in nitro-substituted quinolinones .

Biological Activity

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one, a compound belonging to the quinolone family, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with a hydroxyl group at the 4-position, a methyl group at the 1-position, and a nitro group at the 7-position. The synthesis of this compound typically involves multi-step reactions that may include nitration and hydroxylation processes.

Antifungal Activity

Research indicates that derivatives of 4-hydroxyquinolinones exhibit notable antifungal properties. For instance, a study evaluated several ring-substituted derivatives against various fungal strains using in vitro screening methods. The results demonstrated that compounds with enhanced lipophilicity showed improved antifungal activity, particularly against Aspergillus species .

CompoundAntifungal Activity (MIC µg/mL)
Compound A10
Compound B20
Compound C5

Photosynthesis Inhibition

The compound has also been tested for its ability to inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea). The results indicated that certain derivatives significantly inhibited oxygen evolution rates (OER), suggesting potential applications in herbicide development. The structure-activity relationship highlighted that modifications at the C(6) position positively influenced biological activity .

Antimicrobial Properties

In addition to antifungal effects, several studies have reported the antimicrobial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. A recent investigation showed moderate to good activity against various microbial strains, emphasizing the compound's potential as an antimicrobial agent .

The biological activity of quinolone derivatives is often attributed to their ability to interact with biological macromolecules. Potential mechanisms include:

  • DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within cells, leading to cell death.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and various oxidases .

Case Studies and Research Findings

  • Antifungal Efficacy Study : A series of synthesized quinolone derivatives were evaluated for their antifungal properties against eight strains. The study found that compounds with specific substitutions exhibited significantly higher antifungal activities compared to others .
  • Photosynthesis Inhibition Research : In experiments assessing the inhibition of photosynthetic electron transport, it was noted that compounds with increased lipophilicity correlated with higher OER inhibition rates, suggesting that structural modifications could enhance herbicidal efficacy .
  • Antimicrobial Activity Evaluation : A study on newly synthesized derivatives highlighted their effectiveness against both bacterial and fungal strains, showcasing their broad-spectrum antimicrobial potential .

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